

A Comprehensive Guide to ML289 (VU0463597): A Selective mGlu3 Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of **ML289**, also known as VU0463597, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). This document synthesizes key experimental data, outlines detailed methodologies for its characterization, and visualizes its mechanism of action and experimental workflows. It has been established that **ML289** and VU0463597 are synonymous designations for the same chemical entity.

Quantitative Data Summary

ML289 (VU0463597) has been characterized as a highly selective inhibitor of the mGlu3 receptor. The following table summarizes its key pharmacological parameters.

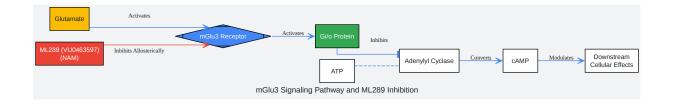


Parameter	Value	Notes
Target	Metabotropic glutamate receptor 3 (mGlu3)	A class C G-protein coupled receptor.
Mechanism of Action	Negative Allosteric Modulator (NAM)	Binds to a site distinct from the glutamate binding site to inhibit receptor activation.
Potency (IC50)	0.66 μΜ	Determined by a G-protein- coupled inwardly-rectifying potassium (GIRK) channel assay.[1]
Selectivity	>15-fold selective over mGlu2	Demonstrates significant selectivity against the closely related mGlu2 receptor.[1]
Inactive against mGlu5	Shows no activity at the mGlu5 receptor, highlighting its specificity.[1]	
CNS Penetrance	Yes	The compound is capable of crossing the blood-brain barrier.

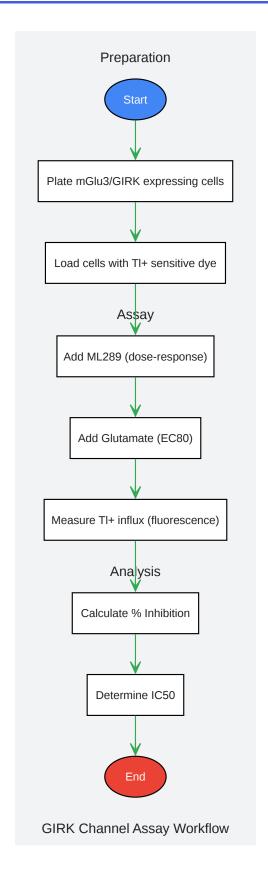
Signaling Pathway of mGlu3 and the Action of ML289

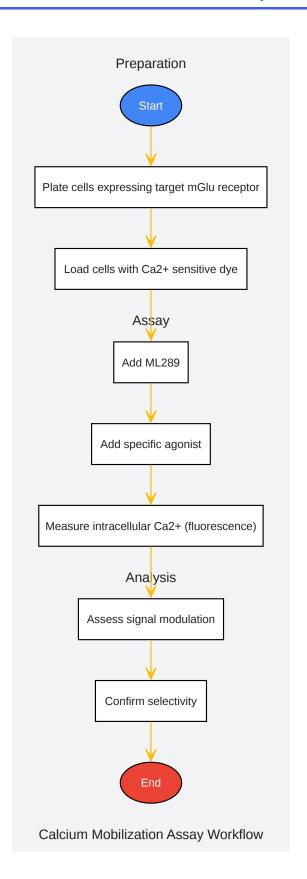
The mGlu3 receptor is a Gi/o-coupled GPCR. Its activation by glutamate typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a negative allosteric modulator, **ML289** (VU0463597) binds to a topographically distinct site on the mGlu3 receptor. This binding event reduces the affinity and/or efficacy of glutamate, thereby inhibiting the downstream signaling cascade.











Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (ML289) derived from a closely related mGlu5 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Guide to ML289 (VU0463597): A
 Selective mGlu3 Negative Allosteric Modulator]. BenchChem, [2025]. [Online PDF]. Available
 at: [https://www.benchchem.com/product/b611755#comparative-analysis-of-ml289-and-vu0463597]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com